2-Ethylhexanoic-d15 acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

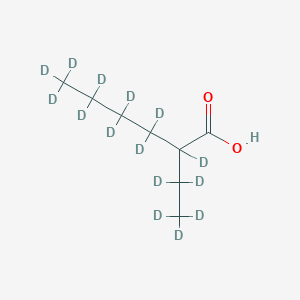

2,3,3,4,4,5,5,6,6,6-decadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-3-5-6-7(4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/i1D3,2D3,3D2,4D2,5D2,6D2,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBETXYAYXDNJHR-BKUSUEPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00745904 | |

| Record name | 2-(~2~H_5_)Ethyl(~2~H_10_)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352431-38-0 | |

| Record name | 2-(~2~H_5_)Ethyl(~2~H_10_)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 352431-38-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Guide to the Application of 2-Ethylhexanoic-d15 Acid in High-Precision Quantitative and Metabolic Research

In the landscape of quantitative analysis and metabolic research, the pursuit of accuracy and precision is paramount. Mass spectrometry (MS), particularly when coupled with chromatographic separation, stands as a powerful tool for its sensitivity and specificity. However, challenges such as sample loss during preparation and matrix-induced signal suppression can compromise data integrity. The strategic use of stable isotope-labeled internal standards (SIL-IS) has become the gold standard to overcome these hurdles. Among these, 2-Ethylhexanoic-d15 acid, a deuterated analog of 2-Ethylhexanoic acid (2-EHA), serves as a critical tool for researchers demanding the highest level of analytical rigor.

This technical guide provides an in-depth exploration of the core principles, applications, and methodologies for employing this compound. It is designed as a key resource for researchers, scientists, and drug development professionals aiming to enhance the robustness and reliability of their quantitative and metabolic studies.

Part 1: The Gold Standard—this compound as an Internal Standard

The effectiveness of this compound is founded on the principle of Isotope Dilution Mass Spectrometry (IDMS).[1] This technique involves adding a known quantity of the isotopically labeled standard to a sample at the beginning of the analytical workflow.[1] Because this compound is chemically and physically almost identical to the native analyte (2-EHA), it experiences the same losses during extraction, derivatization, and the same ionization response in the mass spectrometer.

However, due to the replacement of 15 hydrogen atoms with deuterium, it has a higher mass.[2] This mass difference allows the mass spectrometer to distinguish it from the native 2-EHA. By calculating the ratio of the native analyte to the deuterated internal standard, any variations introduced during the analytical process are nullified, leading to highly accurate and precise quantification.[3]

Causality Behind its Efficacy:

-

Co-elution and Similar Behavior: It chromatographically co-elutes with the unlabeled 2-EHA, ensuring it is subjected to the same matrix effects at the same point in time.

-

Distinct Mass-to-Charge (m/z) Ratio: The significant mass shift of +15 amu provides a clear distinction from the native compound, preventing signal overlap or crosstalk.[2]

-

High Isotopic Purity: Commercially available this compound has high isotopic purity (typically ≥98 atom % D), minimizing any contribution to the analyte's signal.[2]

Experimental Workflow: Quantifying 2-EHA in Food Samples

A validated method for quantifying 2-EHA that has migrated from PVC gaskets into baby food demonstrates the practical application of this compound.[4]

Step-by-Step Protocol:

-

Sample Homogenization: Homogenize the food sample (e.g., baby food in a glass jar).

-

Internal Standard Spiking: Add a known amount of this compound solution to the homogenized sample.

-

Extraction: Extract the analyte and internal standard from the matrix using acetonitrile, followed by cleanup steps involving liquid-liquid partitioning at varying pH levels.[4]

-

Analysis by GC-MS: Analyze the final extracts using gas chromatography coupled to mass spectrometry (GC-MS).[4]

-

Quantification: Monitor specific ions for both 2-EHA and this compound. The concentration of 2-EHA in the original sample is calculated based on the response ratio relative to a calibration curve.

Data Presentation: Mass Spectrometry Parameters

For robust quantification using tandem mass spectrometry (LC-MS/MS), specific precursor and product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| 2-Ethylhexanoic Acid (2-EHA) | 143.1 | 143.1 (for SIM) or specific fragments | Negative ESI |

| This compound | 158.2 | 158.2 (for SIM) or specific fragments | Negative ESI |

Note: In negative electrospray ionization (ESI), the precursor ion is the deprotonated molecule [M-H]⁻. Fragmentation may be limited for small molecules, so selected ion monitoring (SIM) of the precursor ion is common in GC-MS applications.[4][5]

Caption: Simplified metabolic pathway of plasticizers to 2-EHA and its metabolites.

Part 3: Methodological Integrity and Best Practices

To ensure the trustworthiness of data, the analytical method must be a self-validating system. When using this compound, several factors must be considered.

-

Internal Standard Concentration: The concentration of the spiked this compound should be close to that of the expected analyte concentration in the samples. This ensures an optimal response ratio for the detector.

-

Method Validation: A full method validation should be performed according to established guidelines, including assessments of:

-

Linearity: The response ratio should be linear over the expected concentration range of the analyte.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels.

-

Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration that can be reliably detected and quantified. [6][7] * Matrix Effect: Assessed to ensure that components of the sample matrix (e.g., urine, food) do not disproportionately affect the ionization of the analyte versus the internal standard.

-

-

Avoiding Pitfalls:

-

Isotopic Exchange: While rare with C-D bonds, the stability of the deuterium labels should be confirmed under the specific extraction and analysis conditions. The high number of deuterium atoms (15) on this compound provides excellent stability.

-

Contamination: 2-EHA is a common environmental and laboratory contaminant. [8]Rigorous cleaning procedures and the analysis of procedural blanks are essential to prevent artificially high readings.

-

Conclusion

This compound is more than just a reagent; it is a cornerstone of high-fidelity analytical science. Its role as a stable isotope-labeled internal standard enables researchers to perform highly accurate and precise quantification of 2-EHA by correcting for analytical variability, a process exemplified by its use in food safety analysis. [4]Furthermore, its application in metabolic studies is crucial for understanding the human biotransformation of industrial chemicals like plasticizers, providing vital data for toxicology and risk assessment. [9][10]By adhering to rigorous methodologies and understanding the principles of isotope dilution, researchers can leverage this compound to produce data of the highest integrity.

References

-

Scribd. (n.d.). 2-Ethylhexanoic Acid Analysis Methods. Retrieved from [Link]

-

Cartwright, C. D., et al. (2004). Plasticizer metabolites in the environment. Water Research, 38(14-15), 3175-3181. Retrieved from [Link]

-

Kröger, S. (1989). Gas chromatographic determination of 2-ethylhexanoic acid in urine as its pentafluorobenzyl ester. Analyst, 114(12), 1647-1648. Retrieved from [Link]

-

Hauck, R. S., et al. (1990). Asymmetric synthesis and teratogenic activity of (R)- and (S)-2-ethylhexanoic acid, a metabolite of the plasticizer di-(2-ethylhexyl)phthalate. Life Sciences, 46(7), 513-518. Retrieved from [Link]

-

Shi, Y., et al. (2013). Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation. Analytical Biochemistry, 441(2), 140-146. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of 2-Ethylhexanoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

-

Hamper, B., & Viriyasiri, N. (2019). The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. IRL @ UMSL. Retrieved from [Link]

-

Kornfeld, R., De Borba, B., & Rohrer, J. (2010). Direct Determination of 2-Ethylhexanoic Acid in Clavulanate. LCGC International. Retrieved from [Link]

-

MDPI. (2023). Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. Catalysts. Retrieved from [Link]

-

Nalli, S., et al. (2006). Pathway for the production of plasticizer metabolites from the degradation of di 2-(ethylhexyl) adipate (DEHA) by bacteria, yeast and fungi. ResearchGate. Retrieved from [Link]

-

Grotz, V. L., et al. (1997). Urinary 2-ethyl-3-oxohexanoic acid as major metabolite of orally administered 2-ethylhexanoic acid in human. Chemical Research in Toxicology, 10(6), 682-686. Retrieved from [Link]

-

American Laboratory. (2015). Analysis of Opioids Using Isotope Dilution With GC/MS/MS. Retrieved from [Link]

-

Kratz, L. E., & Albert, J. S. (2016). 2-Ethylhexanoic Acid, Found in Common Plasticizers, Leads to an Artificial Increase in C8 Acylcarnitine Levels in Two Neonates Treated With Extracorporeal Membrane Oxygenation (ECMO). Clinica Chimica Acta, 461, 59-60. Retrieved from [Link]

-

ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

Fromme, H., et al. (2005). Determination of 2-ethylhexanoic acid in baby food and fruit juices packaged in glass jars by isotope-dilution gas chromatography. Food Additives and Contaminants, 22(8), 777-783. Retrieved from [Link]

-

Pennanen, S., & Liesivuori, J. (2000). Effects of 2-ethylhexanoic acid on the production of reactive oxygen species in human polymorphonuclear leukocytes in vitro. Toxicology Letters, 117(1-2), 79-84. Retrieved from [Link]

-

Kambia, K., et al. (2003). Metabolism and pharmacokinetics of deuterium-labelled di-2-(ethylhexyl) adipate (DEHA) in humans. Human & Experimental Toxicology, 22(10), 557-563. Retrieved from [Link]

-

LCGC International. (2010). Direct Determination of 2-Ethylhexanoic Acid in Clavulante. Retrieved from [Link]

-

Technology Networks. (2010). A Simplified Determination of 2-Ethylhexanoic Acid in Clavulanate. Retrieved from [Link]

-

Albro, P. W. (1975). The metabolism of 2-ethylhexanol in rats. Xenobiotica, 5(10), 625-636. Retrieved from [Link]

-

Albro, P. W., et al. (1982). Applications of isotope differentiation for metabolic studies with di-(2-ethylhexyl) phthalate. Journal of Environmental Science and Health, Part B, 17(6), 701-714. Retrieved from [Link]

-

Russak, E. M., & Bednarczyk, E. M. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211-216. Retrieved from [Link]

-

NIST. (n.d.). Hexanoic acid, 2-ethyl-. Retrieved from [Link]

-

Sci-Hub. (n.d.). The Metabolism of 2-Ethylhexanol in Rats. Retrieved from [Link]

-

Masaltsev, M. A., et al. (2022). Study of combined multiple exposure and reproductive / developmental toxicity of 2-ethylhexanoic acid by screening method. Hygiene and Sanitation, 101(10), 1146-1152. Retrieved from [Link]

-

Pennanen, S., et al. (1992). The developmental toxicity of 2-ethylhexanoic acid in Wistar rats. Fundamental and Applied Toxicology, 19(4), 505-511. Retrieved from [Link]

-

ResearchGate. (n.d.). Simultaneous analysis of the di(2-ethylhexyl)phthalate metabolites 2-ethylhexanoic acid, 2-ethyl-3-hydroxyhexanoic acid and 2-ethyl-3-oxohexanoic acid in urine by gas chromatography-mass spectrometry. Retrieved from [Link]

-

Li, M., et al. (2012). Simultaneous determination of hexanoic acid 2-(diethylamino)ethyl ester and mepiquat chloride by ultra-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods, 4(11), 3804-3809. Retrieved from [Link]

-

Waters Corporation. (n.d.). Solvents and Caveats for LC-MS. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-エチルヘキサン酸-d15 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 3. americanlaboratory.com [americanlaboratory.com]

- 4. researchgate.net [researchgate.net]

- 5. 相关内容暂不可用 [sigmaaldrich.com]

- 6. Gas chromatographic determination of 2-ethylhexanoic acid in urine as its pentafluorobenzyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Applications of isotope differentiation for metabolic studies with di-(2-ethylhexyl) phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism and pharmacokinetics of deuterium-labelled di-2-(ethylhexyl) adipate (DEHA) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Urinary 2-ethyl-3-oxohexanoic acid as major metabolite of orally administered 2-ethylhexanoic acid in human - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Ethylhexanoic-d15 Acid: Properties, Synthesis, and Applications in Advanced Analytical Research

This guide provides a comprehensive technical overview of 2-Ethylhexanoic-d15 acid (2-EHA-d15), a deuterated analogue of 2-Ethylhexanoic acid. Synthesizing field-proven insights with established scientific principles, this document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this stable isotope-labeled compound and its critical role in modern analytical methodologies. We will delve into its fundamental physicochemical characteristics, explore its synthesis, and detail its applications, particularly in the realm of mass spectrometry-based quantification.

Introduction: The Significance of Isotopic Labeling in Analytical Sciences

In the landscape of quantitative analysis, particularly within complex biological matrices, the use of stable isotope-labeled internal standards is paramount for achieving accuracy and precision. This compound serves as an exemplary internal standard for its non-deuterated counterpart, 2-Ethylhexanoic acid. The latter is a compound of significant interest due to its presence as a metabolite of common plasticizers, such as di(2-ethylhexyl)phthalate (DEHP), and its potential physiological effects.[1] The near-identical chemical and physical properties of a deuterated standard to the analyte of interest, with the key distinction of a higher mass, allow for the correction of variability during sample preparation and analysis.

Physicochemical Characteristics of this compound

The physical and chemical properties of this compound are crucial for its effective use as an internal standard. While some properties are directly reported for the deuterated compound, others can be closely estimated from its non-deuterated analogue due to the minimal impact of deuterium substitution on most bulk physical properties.

| Property | Value | Source(s) |

| Chemical Formula | CD₃(CD₂)₃CD(C₂D₅)CO₂H | [2] |

| CAS Number | 352431-38-0 | [2] |

| Molecular Weight | 159.30 g/mol | [2] |

| Form | Liquid | [2] |

| Boiling Point | 228 °C (lit.) | [2] |

| Density (estimate) | ~0.903 g/mL at 25 °C (lit., for non-deuterated) | |

| Melting Point (estimate) | -59 °C (for non-deuterated) | [3] |

| Flash Point | 114 °C (closed cup) | [2] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and ether. | |

| Isotopic Purity | ≥98 atom % D | [2] |

Synthesis of this compound

The synthesis of perdeuterated compounds like this compound is a specialized process. While specific proprietary methods may vary, the general approach involves the use of deuterated starting materials and reagents. A common industrial synthesis for the non-deuterated 2-Ethylhexanoic acid involves the oxidation of 2-ethylhexanal.[4][5]

A plausible synthetic route for the deuterated analogue would adapt this process, starting from deuterated precursors. The following diagram illustrates a conceptual workflow for the synthesis of 2-Ethylhexanoic acid, which can be adapted for its deuterated counterpart.

Caption: Industrial synthesis pathway for 2-Ethylhexanoic acid.

For laboratory-scale synthesis of deuterated carboxylic acids, methods involving H/D exchange reactions are often employed. One such approach involves the use of D₂O as the deuterium source in the presence of a catalyst.

Experimental Protocol: General Synthesis of α-Deuterated Carboxylic Acids

This protocol provides a general methodology for the synthesis of α-deuterated carboxylic acids from corresponding malonic acids, which can be adapted for more complex deuteration patterns with appropriate starting materials.

-

Reaction Setup: In a round-bottom flask, dissolve the corresponding malonic acid in D₂O.

-

H/D Exchange and Decarboxylation: Heat the mixture to reflux. The acidic protons on the α-carbon will exchange with deuterium from the D₂O, and the malonic acid will undergo decarboxylation to yield the α-deuterated carboxylic acid.

-

Work-up: After the reaction is complete (monitored by NMR or TLC), cool the mixture to room temperature.

-

Purification: The product can often be isolated with high purity by simple removal of the D₂O under reduced pressure. Further purification, if necessary, can be achieved by distillation or chromatography.

Applications in Drug Development and Metabolic Research

The primary application of this compound is as an internal standard for the quantitative analysis of 2-Ethylhexanoic acid. This is particularly relevant in the context of drug development and metabolic research due to the following reasons:

-

Metabolite of Plasticizers: 2-Ethylhexanoic acid is a known metabolite of di(2-ethylhexyl)phthalate (DEHP), a widely used plasticizer in medical devices and packaging materials.[1] Therefore, monitoring its levels in biological samples is crucial for toxicological and safety assessments of pharmaceuticals and medical devices.

-

Pharmacokinetic and Toxicokinetic Studies: In preclinical and clinical studies, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is essential. If a drug or its excipients are suspected to metabolize to or be contaminated with 2-Ethylhexanoic acid, its accurate quantification is necessary. This compound enables precise measurement in these pharmacokinetic and toxicokinetic studies.[3]

-

Biomarker of Exposure: Levels of 2-Ethylhexanoic acid in urine or blood can serve as a biomarker of exposure to certain environmental chemicals. The use of a deuterated internal standard ensures the reliability of these measurements.

The following diagram illustrates the workflow for a typical bioanalytical assay using a deuterated internal standard.

Caption: Bioanalytical workflow using a deuterated internal standard.

Analytical Methodologies

The accurate quantification of 2-Ethylhexanoic acid in various matrices is predominantly achieved using chromatographic techniques coupled with mass spectrometry, where this compound plays a vital role.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like 2-Ethylhexanoic acid. The use of a deuterated internal standard is crucial for correcting any variability during the extensive sample preparation often required.

This protocol outlines a general procedure for the GC-MS analysis of 2-Ethylhexanoic acid in a biological matrix using this compound as an internal standard.[6][7][8]

-

Sample Preparation:

-

To a known volume of the biological sample (e.g., 100 µL of plasma), add a known amount of this compound solution in a suitable solvent (e.g., ethanol).

-

Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the acidic components. A common LLE solvent is iso-octane.

-

-

Derivatization:

-

To enhance volatility and improve chromatographic performance, the carboxylic acid group is often derivatized. A common method is esterification, for example, to form pentafluorobenzyl (PFB) esters.

-

Evaporate the extracted sample to dryness and add the derivatizing agent (e.g., pentafluorobenzyl bromide) and a catalyst (e.g., diisopropylethylamine) in an appropriate solvent (e.g., acetonitrile).

-

Incubate at room temperature to allow the reaction to complete.

-

-

GC-MS Analysis:

-

Gas Chromatograph: Agilent 6890N or equivalent.

-

Column: A polar capillary column such as a DB-225ms (30 m x 0.25 mm, 0.25 µm) is suitable.

-

Injection: 1 µL, splitless injection.

-

Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 280°C) to ensure elution of the analyte and internal standard.

-

Mass Spectrometer: Agilent 5975 or equivalent, operated in negative chemical ionization (NCI) mode for high sensitivity of the PFB esters.

-

Data Acquisition: Use selected ion monitoring (SIM) to monitor the characteristic ions of the derivatized 2-Ethylhexanoic acid and this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural confirmation of this compound and for assessing its isotopic purity.

-

¹H NMR: The ¹H NMR spectrum of this compound is expected to show a significant reduction or absence of signals corresponding to the C-H protons, confirming the high level of deuteration. The only observable proton signal would be from the carboxylic acid group (-COOH), which can also exchange with deuterium if the sample is exposed to D₂O.

-

²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium nuclei, providing information about the positions and extent of deuteration.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for all eight carbon atoms. The signals for the deuterated carbons will appear as multiplets due to coupling with deuterium (a spin-1 nucleus), and their chemical shifts may be slightly different from the non-deuterated analogue.

The ¹H NMR spectrum of non-deuterated 2-Ethylhexanoic acid in CDCl₃ typically shows complex multiplets in the aliphatic region (approx. 0.9-2.4 ppm) and a broad singlet for the carboxylic acid proton (typically >10 ppm).[9] In the case of this compound, the aliphatic signals would be absent.

Conclusion

This compound is a critical tool for researchers and scientists in the fields of drug development, toxicology, and environmental analysis. Its role as a stable isotope-labeled internal standard enables the highly accurate and precise quantification of its non-deuterated counterpart, 2-Ethylhexanoic acid, a compound of significant metabolic and toxicological interest. A thorough understanding of its physicochemical properties, synthesis, and analytical applications, as detailed in this guide, is essential for its effective implementation in robust and reliable analytical methodologies. The continued use of such deuterated standards will undoubtedly contribute to the generation of high-quality data in both research and regulatory settings.

References

-

LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]

-

National Institutes of Health. (n.d.). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethylhexanoic acid. Retrieved from [Link]

-

Loba Chemie. (n.d.). 2-ETHYLHEXANOIC ACID. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Ethylhexanoic acid. Retrieved from [Link]

-

Ataman Kimya. (n.d.). HEXANOIC ACID, 2-ETHYL-(2-ETHYLHEXANOIC ACID) (2-EHA). Retrieved from [Link]

-

MDPI. (2023). Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. Retrieved from [Link]

-

PubMed. (2001). Benign synthesis of 2-ethylhexanoic acid by cytochrome P450cam: enzymatic, crystallographic, and theoretical studies. Retrieved from [Link]

-

ChemBK. (n.d.). HEXANOIC ACID, 2-ETHYL-(2-ETHYLHEXANOIC ACID) (2-EHA). Retrieved from [Link]

-

eThermo. (n.d.). 2-Ethylhexanoic acid Density. Retrieved from [Link]

-

PubMed. (1990). Metabolism of 2-ethylhexanoic Acid Administered Orally or Dermally to the Female Fischer 344 Rat. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Quantitative NMR. Retrieved from [Link]

-

PubMed. (2023). Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. Retrieved from [Link]

-

PubMed. (2001). Urinary 2-ethyl-3-oxohexanoic acid as major metabolite of orally administered 2-ethylhexanoic acid in human. Retrieved from [Link]

-

PubMed. (1990). Metabolism of 2-ethylhexanol administered orally and dermally to the female Fischer 344 rat. Retrieved from [Link]

-

China/Asia On Demand (CAOD). (2014). Synthesis of 2-Ethylhexanoic Acid by Catalytic Dehydrogenation under Atmospheric Pressure. Retrieved from [Link]

-

ResearchGate. (2002). Determination of 2-ethylhexanoic acid in baby food and fruit juices packaged in glass jars by isotope-dilution gas chromatography. Retrieved from [Link]

-

PubMed. (2000). Effects of 2-ethylhexanoic acid on the production of reactive oxygen species in human polymorphonuclear leukocytes in vitro. Retrieved from [Link]

-

National Institutes of Health. (2021). Impact of internal standard selection on measurement results for long chain fatty acids in blood. Retrieved from [Link]

-

ScienceDirect. (n.d.). Internal standard. Retrieved from [Link]

-

International Journal of Pharmaceutical and Bio Medical Science. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. Retrieved from [Link]

-

ChemRxiv. (2021). Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs. Retrieved from [Link]

Sources

- 1. Effects of 2-ethylhexanoic acid on the production of reactive oxygen species in human polymorphonuclear leukocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound D 98atom 352431-38-0 [sigmaaldrich.com]

- 3. Metabolism of 2-ethylhexanoic acid administered orally or dermally to the female Fischer 344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Ethylhexanoic acid - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. lipidmaps.org [lipidmaps.org]

- 8. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Ethylhexanoic Acid | C8H16O2 | CID 8697 - PubChem [pubchem.ncbi.nlm.nih.gov]

Deconstructing the Certificate of Analysis for 2-Ethylhexanoic-d15 Acid: A Guide to Ensuring Experimental Integrity

An In-Depth Technical Guide for Researchers

As a Senior Application Scientist, I've seen firsthand how the success of a study can hinge on the quality of its reagents. For researchers in drug development and metabolism studies, deuterated standards like 2-Ethylhexanoic-d15 acid are indispensable tools, particularly as internal standards in mass spectrometry-based bioanalysis.[1][2][3] Their value lies in their near-identical chemical and physical properties to the non-labeled analyte, allowing them to navigate the analytical workflow—from extraction to ionization—in the same manner.[1][3]

However, the utility of a deuterated standard is directly proportional to its quality. A Certificate of Analysis (CoA) is more than a mere specification sheet; it is the definitive, batch-specific report card for that material.[4][5][6] Understanding how to interpret this document is a critical skill that empowers researchers to validate the integrity of their materials, troubleshoot anomalous results, and ensure the reproducibility of their work.[6]

This guide will deconstruct a typical CoA for this compound, moving beyond the numbers to explain the causality behind the analytical choices and how each test contributes to a self-validating system of quality assurance.

Foundational Information: Identity and Traceability

The top section of any CoA provides the unequivocal identity of the material.[5][7] This is the first checkpoint for traceability.

| Parameter | Example | Significance |

| Product Name | This compound | The common chemical name, including the isotopic label. |

| Catalogue Number | E987654 | A unique identifier for the product line. |

| CAS Number | 149-57-5 (unlabeled) | The Chemical Abstracts Service number for the parent compound. Note that deuterated analogs often do not have their own CAS number.[8] |

| Lot / Batch Number | 987-6-543 | The most critical piece of information for traceability. All data on the CoA pertains specifically to this batch of material.[5][8][9] |

| Molecular Formula | C₈HD₁₅O₂ | Confirms the elemental composition, explicitly showing the 15 deuterium atoms. |

| Molecular Weight | 159.30 g/mol | The calculated molecular weight reflecting the mass of deuterium. This is a primary check against the unlabeled counterpart (144.21 g/mol ).[10] |

The Core Analytical Data: A Multi-Pronged Approach to Quality

The true value of a CoA lies in the analytical data section, where orthogonal methods are used to build a comprehensive profile of the compound's identity, purity, and isotopic enrichment.[4][11]

Identity Confirmation: "Is this molecule what it claims to be?"

Identity is never confirmed by a single technique. Instead, a combination of methods provides unambiguous structural verification.

-

The Rationale: ¹H NMR is a cornerstone of structural elucidation in organic chemistry.[12] For a deuterated compound, its power lies in what it doesn't show. The substitution of protons (¹H) with deuterium (²H) results in the disappearance of signals at the corresponding positions in the ¹H NMR spectrum.[12][13] For this compound, where all non-carboxylic acid protons have been replaced, the spectrum should be devoid of signals corresponding to the ethyl and hexanoyl chains.

-

Interpreting the Result: The CoA result should state "Conforms to structure" or similar. The data itself would show a near-complete absence of peaks in the regions where the CH, CH₂, and CH₃ groups would normally appear for unlabeled 2-Ethylhexanoic acid. The only visible proton signal should be the broad singlet for the carboxylic acid proton (-COOH), unless the analysis is performed in a deuterated solvent that promotes its exchange (like D₂O).[14]

-

The Rationale: Mass spectrometry measures the mass-to-charge ratio of ions. It serves as a primary method to confirm the molecular weight of the compound.[11] For this compound, the molecular ion peak ([M]+ or [M-H]-) should correspond to its deuterium-enriched mass (~159 amu).

-

Interpreting the Result: The CoA will report a mass value that matches the theoretical mass. This confirms that the molecule as a whole has the correct number of deuterium atoms incorporated. This technique is complementary to NMR; while NMR confirms the location of deuteration (by signal absence), MS confirms the total mass increase.[11]

Caption: Identity confirmation workflow using orthogonal methods.

Chemical Purity: "What else is in the vial?"

Chemical purity refers to the percentage of the material that is the target compound, irrespective of its isotopic composition. High chemical purity is vital to prevent co-eluting interferences in an assay.

-

The Rationale: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are the gold-standard techniques for assessing chemical purity.[8] These methods separate the main compound from any process-related impurities, such as starting materials, reagents, or side-products.[12] The detector (e.g., Flame Ionization Detector for GC, UV for HPLC) measures the relative response of all components.

-

Interpreting the Result: The purity is typically reported as a percentage based on the peak area. A result of ">99% (GC)" indicates that non-isotopic impurities constitute less than 1% of the total material detected.

Protocol: Chemical Purity Determination of this compound by GC-FID

-

System Preparation:

-

Instrument: Agilent 6890 GC or equivalent with Flame Ionization Detector (FID).

-

Column: HP-5 (30 m x 0.32 mm x 0.25 µm) or similar non-polar column.

-

Carrier Gas: Helium at a constant flow of 1.5 mL/min.[15]

-

Temperatures: Injector at 250°C, Detector at 300°C.

-

-

Sample Preparation:

-

Accurately prepare a solution of this compound in a suitable solvent (e.g., Ethyl Acetate) to a final concentration of approximately 1 mg/mL.

-

-

Chromatographic Method:

-

Oven Program: Start at 60°C, hold for 2 minutes. Ramp at 10°C/min to 220°C. Hold for 5 minutes.[15]

-

Injection: Inject 1 µL with a split ratio of 50:1.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the area percent of the main peak corresponding to this compound.

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

-

-

System Validation: The method must be validated for specificity, linearity, and precision as per established guidelines to ensure the results are trustworthy.[16][17]

Isotopic Purity & Enrichment: "How good is the label?"

This is arguably the most important section of a CoA for a deuterated standard. It defines the quality of the isotopic label.

-

Isotopic Purity: Refers to the percentage of the labeled compound that contains the desired number of deuterium atoms (in this case, 15).

-

Isotopic Enrichment: Refers to the percentage of a specific atom position that is occupied by the heavy isotope. For this compound, it's the mole fraction of deuterium at the 15 labeled positions.[18] A high isotopic enrichment (typically >98%) is crucial to minimize "crosstalk" or interference with the signal of the non-labeled analyte in a mass spectrometer.[2][19]

-

The Rationale: High-Resolution Mass Spectrometry (HRMS) is the definitive technique for determining isotopic purity.[20][21] It can resolve the mass difference between the fully deuterated (d15) compound and its less-deuterated isotopologues (d14, d13, etc.) as well as the unlabeled (d0) version.

-

Interpreting the Result: The CoA will present this data in a table, showing the relative abundance of each isotopologue. The value for "d15" is the isotopic purity.

| Isotopic Distribution | Result (%) | Significance |

| d0 - d13 | Not Detected | Absence of significant amounts of lower-mass isotopologues. |

| d14 | 0.8% | A minor percentage of molecules containing 14 deuterium atoms. |

| d15 | 99.1% | The Isotopic Purity. Over 99% of the molecules are fully deuterated. |

| d16+ | Not Detected | Absence of higher-mass isotopologues. |

This multi-faceted analysis ensures the product meets the stringent quality standards required for regulated bioanalysis and other sensitive research applications.

Caption: The convergence of orthogonal analytical tests for quality control.

Conclusion: A Self-Validating Document of Quality

The Certificate of Analysis for a high-purity deuterated standard like this compound is a testament to a rigorous, multi-step validation process. Each analytical technique provides a unique piece of the puzzle, and together they create a self-validating system. The structural identity confirmed by NMR is reinforced by the molecular weight from MS. The chemical purity from GC/HPLC ensures that the isotopic purity measurement by HRMS is not confounded by other chemical entities.

For the researcher, this document provides a high degree of assurance that the standard will perform consistently and reliably, lending integrity and reproducibility to experimental results.[6] It is a critical piece of documentation that should be carefully reviewed and archived for every study.

References

-

Gas chromatographic determination of 2-ethylhexanoic acid in urine as its pentafluorobenzyl ester. (1989). Analyst, 114(12), 1647-8. [Link]

-

How to Read a Chemical Certificate of Analysis (COA). (n.d.). Blog. [Link]

-

How to Read and Understand a Certificate of Analysis (COA). (2024). TrustPointe Analytics LLC. [Link]

-

van Zoonen, P., van 't Klooster, H. A., Hoogerbrugge, R., Gort, S. M., & van de Wiel, H. J. (1998). Validation of analytical methods and laboratory procedures for chemical measurements. Arhiv za higijenu rada i toksikologiju, 49(4), 355-370. [Link]

-

Direct Determination of 2-Ethylhexanoic Acid in Clavulante. (n.d.). LCGC International. [Link]

-

2-Ethylhexanoic acid. (n.d.). Restek. [Link]

-

Validation of analytical methods and laboratory procedures for chemical measurements. (1998). ResearchGate. [Link]

-

Validation of analytical methods. (n.d.). Eurachem. [Link]

-

Certificate of Analysis (COA): Understanding Its Importance and Key Components. (2024). ContractLaboratory.com. [Link]

-

What is Certificate of Analysis (CoA) in Chemistry? (n.d.). Advent Chembio. [Link]

-

The Importance of 2-Ethylhexanoic Acid in Pharmaceutical Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (n.d.). ResolveMass Laboratories Inc. [Link]

-

Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. [Link]

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. (2022). Rapid Communications in Mass Spectrometry, 36(19), e9362. [Link]

-

Guidelines for the Validation of Chemical Methods for the Foods Program. (2019). FDA. [Link]

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. (2022). ResearchGate. [Link]

-

Certificate of Analysis. (n.d.). Alpha Chemika. [Link]

-

Quality Control Essentials for Deuterated Drug APIs. (n.d.). Isotope Science / Alfa Chemistry. [Link]

-

2-Ethylhexanoic acid. (n.d.). Wikipedia. [Link]

-

1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0031230). (n.d.). Human Metabolome Database. [Link]

-

2-Ethylhexoic Acid. (n.d.). Dow Inc. [Link]

-

What Is 2-Ethylhexanoic Acid Used For. (2022). Bisley International. [Link]

-

Hexanoic acid, 2-ethyl-. (n.d.). NIST WebBook. [Link]

-

2-Ethyl hexanoic acid, 99%, COA, Certificate of Analysis, 149-57-5, E 1555. (n.d.). Ottokemi. [Link]

-

Deuterated Standards for LC-MS Analysis. (n.d.). ResolveMass Laboratories Inc. [Link]

-

Simultaneous analysis of the di(2-ethylhexyl)phthalate metabolites 2-ethylhexanoic acid, 2-ethyl-3-hydroxyhexanoic acid and 2-ethyl-3-oxohexanoic acid in urine by gas chromatography-mass spectrometry. (2001). ResearchGate. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (n.d.). ResolveMass Laboratories Inc. [Link]

-

2-Ethylhexanoic acid, sodium salt - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

-

Determination of the enrichment of isotopically labelled molecules by mass spectrometry. (2014). Journal of Mass Spectrometry, 49(7), 649-656. [Link]

-

Product Information 2-Ethylhexanoic Acid. (n.d.). Bisley International. [Link]

-

Deuterated internal standards and bioanalysis. (n.d.). AptoChem. [Link]

-

Determination of Stable Hydrogen Isotopic Composition and Isotope Enrichment Factor at Low Hydrogen Concentration. (2014). PLoS One, 9(1), e86308. [Link]

-

Mass Spectrometry - Examples. (n.d.). University of Arizona, Department of Chemistry and Biochemistry. [Link]

-

Hexanoic acid, 2-ethyl-. (n.d.). NIST WebBook. [Link]

-

2-ethylhexanoic acid. (2008). MassBank. [Link]

-

2-Ethylhexanoic Acid Analysis Methods. (n.d.). Scribd. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. alliancechemical.com [alliancechemical.com]

- 5. contractlaboratory.com [contractlaboratory.com]

- 6. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]

- 7. documents.lgcstandards.com [documents.lgcstandards.com]

- 8. trustpointeanalytics.com [trustpointeanalytics.com]

- 9. 2-Ethylhexanoic acid Pharmaceutical Secondary Standard; Certified Reference Material 149-57-5 [sigmaaldrich.com]

- 10. 2-Ethylhexanoic acid - Wikipedia [en.wikipedia.org]

- 11. resolvemass.ca [resolvemass.ca]

- 12. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. hmdb.ca [hmdb.ca]

- 15. Determination of Stable Hydrogen Isotopic Composition and Isotope Enrichment Factor at Low Hydrogen Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Validation of analytical methods and laboratory procedures for chemical measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. demarcheiso17025.com [demarcheiso17025.com]

- 18. isotope.com [isotope.com]

- 19. resolvemass.ca [resolvemass.ca]

- 20. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Introduction: The Role of Deuterated Analogs in Mass Spectrometry

An In-Depth Technical Guide to the Mass Spectrum of 2-Ethylhexanoic-d15 Acid

In the landscape of modern analytical chemistry, particularly within pharmaceutical and metabolic research, stable isotope-labeled compounds are indispensable tools. This compound, a deuterated form of 2-ethylhexanoic acid (2-EHA), serves as an exemplary internal standard for quantitative mass spectrometry assays. The substitution of hydrogen with deuterium provides a distinct mass shift, allowing it to be differentiated from its endogenous, unlabeled counterpart while maintaining nearly identical chemical and chromatographic properties.[1][2] This guide provides a detailed examination of the electron ionization (EI) mass spectrum of this compound, beginning with a foundational analysis of the unlabeled compound to elucidate the core fragmentation pathways.

Part 1: Deconstructing the Mass Spectrum of 2-Ethylhexanoic Acid

Understanding the mass spectrum of the deuterated analog first requires a thorough comprehension of the fragmentation behavior of unlabeled 2-Ethylhexanoic acid (C₈H₁₆O₂, Molecular Weight: 144.21 g/mol ).[3][4] When subjected to electron ionization, the molecule undergoes characteristic cleavages driven by the presence of the carboxylic acid functional group and the branched alkyl structure.

The primary fragmentation processes for aliphatic carboxylic acids under EI conditions are the McLafferty rearrangement and alpha-cleavage.[5][6][7]

The McLafferty Rearrangement: The Genesis of the Base Peak

The most prominent feature in the EI mass spectrum of 2-EHA is the base peak at a mass-to-charge ratio (m/z) of 88.[3][8] This ion is the product of a classic McLafferty rearrangement. This process involves the transfer of a hydrogen atom from the γ-carbon (the third carbon from the carbonyl group) to the carbonyl oxygen via a six-membered transition state, followed by cleavage of the bond between the α and β carbons.[8][9] For 2-EHA, this results in the elimination of a neutral butene molecule (C₄H₈) and the formation of a stable, even-electron radical cation.[6]

Caption: Alpha-cleavage pathways for 2-Ethylhexanoic acid.

| m/z | Proposed Fragment Structure | Fragmentation Mechanism |

| 144 | [C₈H₁₆O₂]⁺• | Molecular Ion (M⁺•) |

| 127 | [C₈H₁₅O]⁺ | Loss of hydroxyl radical (•OH) |

| 115 | [C₆H₁₁O₂]⁺ | α-cleavage: Loss of ethyl radical (•C₂H₅) |

| 88 | [C₄H₈O₂]⁺• | McLafferty Rearrangement (Base Peak) |

| 87 | [C₄H₇O₂]⁺ | α-cleavage: Loss of butyl radical (•C₄H₉) |

| 73 | [C₃H₅O₂]⁺ | Secondary fragmentation |

| 57 | [C₄H₉]⁺ | Butyl cation |

Part 2: Interpreting the Mass Spectrum of this compound

The structure of this compound (C₈HD₁₅O₂) assumes that all hydrogens on the carbon backbone have been replaced by deuterium, leaving the acidic proton on the carboxyl group intact. This leads to a molecular weight of 159.30 g/mol (nominal mass 159). The principles of fragmentation remain the same, but the mass of the resulting ions will shift according to the number of deuterium atoms they retain.

Molecular Ion and Mass Shifts

The molecular ion (M⁺•) for the deuterated analog is observed at m/z 159, a 15-dalton shift from the unlabeled compound. Each fragment's mass will similarly increase based on its elemental composition.

Deuterated McLafferty Rearrangement

The McLafferty rearrangement is highly diagnostic in the deuterated spectrum. The process now involves the transfer of a deuterium atom from the γ-carbon. The neutral loss is butene-d8 (C₄D₈, mass 64). The resulting radical cation fragment, analogous to the m/z 88 peak, now contains seven deuterium atoms, one hydrogen, four carbons, and two oxygens ([C₄D₇HO₂]⁺•).

-

Mass Calculation: (4 × 12) + (7 × 2) + (1 × 1) + (2 × 16) = 48 + 14 + 1 + 32 = 95

Thus, the base peak dramatically shifts from m/z 88 to m/z 95 . This 7-dalton shift is a clear indicator of the rearrangement mechanism and the location of the deuterium labels.

Caption: McLafferty rearrangement in this compound.

Deuterated Alpha-Cleavage

The α-cleavage fragments also exhibit predictable mass shifts:

-

Loss of Butyl-d9 Radical (•C₄D₉): The mass of the lost radical is 66 Da ((4 × 12) + (9 × 2)). The resulting fragment ion ([C₄D₇HO₂]⁺) has a mass of 159 - 66 = 93 . This corresponds to the shift of the m/z 87 peak.

-

Loss of Ethyl-d5 Radical (•C₂D₅): The mass of this radical is 34 Da ((2 × 12) + (5 × 2)). The resulting fragment ion ([C₆D₉HO₂]⁺) has a mass of 159 - 34 = 125 . This corresponds to the shift of the m/z 115 peak.

Summary of Key Fragment Shifts

The table below provides a direct comparison of the major ions in the mass spectra of 2-EHA and its d15 analog.

| Fragmentation Event | 2-EHA m/z | 2-EHA-d15 m/z | Mass Shift (Da) |

| Molecular Ion | 144 | 159 | +15 |

| Loss of •OH | 127 | 142 | +15 |

| α-Cleavage (-•C₂H₅ / -•C₂D₅) | 115 | 125 | +10 |

| McLafferty Rearrangement | 88 | 95 | +7 |

| α-Cleavage (-•C₄H₉ / -•C₄D₉) | 87 | 93 | +6 |

Part 3: Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile compounds like 2-EHA and its deuterated standard. [10][11]For robust chromatographic performance, derivatization is often employed to increase volatility and reduce peak tailing. However, the fragmentation analysis described here applies to the underivatized molecule as observed under EI conditions.

Step-by-Step Methodology

-

Sample Preparation & Derivatization (Optional but Recommended)

-

To an aliquot of the sample (e.g., in an organic solvent like ethyl acetate), add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the TMS-ester or methanolic HCl to form the methyl ester. [12] * Incubate the mixture at 60-70°C for 30 minutes to ensure complete reaction.

-

The resulting derivative is then injected into the GC-MS system. Note that the fragmentation patterns will differ for the derivatized molecule. The analysis in this guide is for the parent acid.

-

-

Gas Chromatography (GC) Conditions

-

Injector: Split/splitless inlet, typically operated at 250°C. A split ratio of 20:1 is common for standard concentration levels.

-

Column: A non-polar or mid-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent, is suitable.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 minute.

-

Ramp: Increase temperature at 10°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

-

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI) at 70 eV. This is the standard energy for generating reproducible fragmentation patterns and for library matching. [9] * Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Full Scan.

-

Scan Range: m/z 40-200 to ensure capture of all relevant fragment ions and the molecular ions of both the labeled and unlabeled compounds.

-

Conclusion

The mass spectrum of this compound is a textbook example of how isotopic labeling can be used to probe fragmentation mechanisms. By understanding the foundational pathways of the unlabeled molecule—primarily the McLafferty rearrangement and α-cleavages—one can precisely predict the mass spectrum of the deuterated analog. The characteristic shifts in the molecular ion (m/z 144 → 159) and the base peak (m/z 88 → 95) provide unambiguous confirmation of the compound's identity and isotopic purity. This detailed understanding is critical for researchers and drug development professionals who rely on deuterated standards for the accurate quantification of target analytes in complex matrices.

References

-

Järnberg, J., et al. (1989). Gas chromatographic determination of 2-ethylhexanoic acid in urine as its pentafluorobenzyl ester. Analyst, 114(12), 1647-8. Available from: [Link]

-

ResolveMass Laboratories Inc. (2023). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available from: [Link]

-

Royal Society of Chemistry. (1989). Gas Chromatographic Determination of 2-Ethylhexanoic Acid in Urine as its Pentafluorobenzyl Ester. Available from: [Link]

-

Kul'kova, V. V., et al. (2015). Fragmentation of aliphatic monocarboxylic acids. ResearchGate. Available from: [Link]

-

PubChem. (n.d.). 2-Ethylhexanoic Acid. National Center for Biotechnology Information. Available from: [Link]

-

Dirks, H., et al. (1993). Simultaneous analysis of the di(2-ethylhexyl)phthalate metabolites 2-ethylhexanoic acid, 2-ethyl-3-hydroxyhexanoic acid and 2-ethyl-3-oxohexanoic acid in urine by gas chromatography-mass spectrometry. ResearchGate. Available from: [Link]

-

NIST. (n.d.). Hexanoic acid, 2-ethyl-. NIST Chemistry WebBook. Available from: [Link]

-

Wikipedia. (n.d.). Hydrogen–deuterium exchange. Available from: [Link]

-

NIST. (n.d.). Hexanoic acid, 2-ethyl-, methyl ester. NIST Chemistry WebBook. Available from: [Link]

-

NIST. (n.d.). Hexanoic acid, 2-ethyl-. NIST Chemistry WebBook. Available from: [Link]

-

Human Metabolome Database. (n.d.). 2-Ethylhexanoic acid GC-MS (1 TMS). Available from: [Link]

-

NIST. (n.d.). Hexanoic acid, 2-ethyl-. NIST Chemistry WebBook. Available from: [Link]

-

ResolveMass Laboratories Inc. (2023). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube. Available from: [Link]

-

BioPharm International. (2013). Performing Hydrogen/Deuterium Exchange with Mass Spectrometry. Available from: [Link]

-

ACS Publications. (2007). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry. Available from: [Link]

-

PubMed Central. (2007). Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. Available from: [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available from: [Link]

-

Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

-

JoVE. (2023). NMR and Mass Spectroscopy of Carboxylic Acids. Available from: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

DePauw University. (n.d.). Fragmentation Mechanisms. Intro to Mass Spectrometry. Available from: [Link]

-

University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Available from: [Link]

-

mzCloud. (2017). 2 Ethylhexanoic acid. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. youtube.com [youtube.com]

- 3. 2-Ethylhexanoic Acid | C8H16O2 | CID 8697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hexanoic acid, 2-ethyl- [webbook.nist.gov]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. thiele.ruc.dk [thiele.ruc.dk]

- 10. resolvemass.ca [resolvemass.ca]

- 11. researchgate.net [researchgate.net]

- 12. Hexanoic acid, 2-ethyl-, methyl ester [webbook.nist.gov]

A Technical Guide to the Stability and Storage of 2-Ethylhexanoic-d15 Acid

Introduction

This guide provides an in-depth analysis of the critical factors governing the stability and optimal storage conditions for 2-Ethylhexanoic-d15 acid. As a stable isotope-labeled (SIL) compound, its utility in metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry is contingent upon maintaining both its chemical purity and isotopic integrity.[1][2][3] This document is intended for researchers, scientists, and drug development professionals who handle and rely on the quality of this essential analytical reagent.

Overview of this compound

This compound is a deuterated analog of 2-Ethylhexanoic acid, where fifteen hydrogen atoms on the ethyl and hexyl chains have been replaced with deuterium. This isotopic substitution provides a distinct mass signature for mass spectrometry-based quantification without significantly altering the compound's chemical properties.[2] Its primary application is as an internal standard for the accurate measurement of its non-labeled counterpart in complex biological matrices.

The Imperative of Proper Storage

The foundational goal of any storage protocol for a SIL compound is to mitigate the chemical and physical factors that can lead to degradation or isotopic exchange.[1] Failure to do so can compromise experimental results by introducing analytical variability, underestimating the analyte of interest, and generating misleading data. This guide explains the causality behind recommended protocols to ensure the long-term viability of this compound.

Core Stability Principles

The stability of this compound is governed by two distinct but interconnected phenomena: the chemical stability of the parent molecular structure and the isotopic stability of the deuterium labels.

Chemical Stability of the 2-Ethylhexanoic Acid Backbone

The non-labeled 2-Ethylhexanoic acid is a generally stable carboxylic acid.[4][5] However, it is susceptible to degradation under specific conditions. The primary risks to the molecular backbone are:

-

Oxidation: As a reducing agent, it can react violently with strong oxidizing agents.[4][6]

-

Acid-Base Reactions: Like all carboxylic acids, it will react with bases in a neutralization reaction, forming a salt.[7] It is also corrosive to many metals.[8]

-

Thermal Decomposition: While stable at ambient temperatures, intense heating can cause decomposition, which may produce irritating fumes and form explosive mixtures with air.[6][9]

Isotopic Stability of the Deuterium Labels

Unlike radioactive isotopes, stable isotopes do not decay over time.[1] The principal risk for deuterated compounds is isotopic exchange, or hydrogen-deuterium (H/D) exchange, where deuterium atoms are swapped with protons from the surrounding environment.[1]

For this compound, the deuterium atoms are bonded to carbon (C-D). These bonds are generally stable. The most labile proton is the acidic proton on the carboxylic acid group (-COOH), which will readily exchange with protic solvents; however, this position is not part of the "-d15" label. The risk of H/D exchange for the C-D bonds on the alkyl chain is low under neutral, aprotic conditions but can be catalyzed by the presence of strong acids, strong bases, or certain metal catalysts, particularly at elevated temperatures.

Factors Influencing Degradation and Isotopic Exchange

Several environmental factors can accelerate the degradation of this compound. Understanding these factors is key to designing an effective storage strategy.

Temperature

Temperature is a critical factor that accelerates the kinetics of chemical reactions.[1]

-

Long-Term Storage: For long-term viability, storing the compound at low temperatures (-20°C to -80°C) is the most effective way to minimize the rate of any potential chemical degradation.[1] This is especially crucial for compounds stored in solution.

-

Ambient Storage: While many solid SIL compounds are stable for shorter periods at room temperature, long-term storage at ambient temperatures is not recommended without specific, validated stability data.[1] Safety data for the non-deuterated form suggests keeping it in a cool place, with some suppliers recommending temperatures at or below 38°C (100°F).[10][11]

Moisture

Moisture is a significant threat, primarily due to the risk of H/D exchange. Water can act as a proton source, facilitating the exchange of deuterium atoms. Therefore, protecting the compound from atmospheric and environmental moisture is paramount. This is achieved by using tightly sealed containers and, when possible, handling under an inert atmosphere.

Light

While the 2-Ethylhexanoic acid structure does not contain significant chromophores that would make it highly susceptible to photodegradation, as a general best practice for all analytical standards, storage in amber vials or in the dark is recommended to prevent any potential light-induced degradation.

Chemical Incompatibility

Contact with incompatible materials is a primary cause of rapid degradation.

-

Strong Oxidizers, Reducers, and Bases: These substances can react violently with 2-Ethylhexanoic acid and must be avoided.[4][5][6]

-

Protic Solvents: Solvents with exchangeable protons (e.g., water, methanol, ethanol) can facilitate H/D exchange over time, compromising isotopic purity. Aprotic solvents are preferred for preparing stock solutions.[1]

Diagram 1: Key Factors Affecting Stability A flowchart illustrating the primary environmental factors and their impact on the integrity of this compound.

Recommended Storage and Handling Protocols

The following protocols are designed to preserve the chemical and isotopic integrity of this compound.

Long-Term Storage (Neat Compound)

For storage periods exceeding 6 months, the neat compound (as supplied) should be stored under the following conditions.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C ± 5°C | Minimizes chemical degradation kinetics and reduces moisture ingress upon container opening. |

| Container | Tightly sealed amber glass vial with a PTFE-lined cap. | Protects from light and moisture; PTFE liner provides an inert barrier. |

| Atmosphere | Original supplier atmosphere or backfilled with an inert gas (Argon or Nitrogen). | Prevents exposure to atmospheric moisture and oxygen. |

Short-Term Storage and Benchtop Use

For routine use, the compound can be stored at 2-8°C for short periods (up to 4 weeks). Allow the container to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture onto the cold compound.

Storage of Solutions

Solutions are more susceptible to degradation and isotopic exchange than the neat material.[1]

| Parameter | Recommendation | Rationale |

| Solvent Choice | Preferred: Aprotic solvents (e.g., Acetonitrile, Ethyl Acetate, Dichloromethane). | Prevents H/D exchange with solvent protons.[1] |

| Acceptable (Short-Term): Anhydrous Methanol. | Use only if required for solubility/analysis; prepare fresh and use quickly. | |

| Avoid: Aqueous solutions or non-anhydrous protic solvents. | High risk of H/D exchange. | |

| Temperature | -20°C to -80°C | Critical for slowing degradation and solvent evaporation. |

| Container | Tightly sealed amber glass vial with a PTFE-lined cap. | Prevents solvent evaporation and protects from light/moisture. |

Diagram 2: Storage Condition Decision Workflow A decision tree to guide users to the appropriate storage protocol based on intended use and material form.

Experimental Protocol: Verifying Stability

This protocol provides a self-validating system to determine the shelf-life and confirm the stability of this compound under your specific laboratory conditions.

Objective

To assess the chemical purity and isotopic enrichment of this compound over time under defined storage conditions.

Materials and Reagents

-

This compound

-

High-purity aprotic solvent (e.g., Acetonitrile, LC-MS grade)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Amber glass autosampler vials with PTFE-lined caps

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric (MS) detector

-

Nuclear Magnetic Resonance (NMR) spectrometer (optional, for isotopic enrichment)

Step-by-Step Procedure

-

Time Point Zero (T₀) Analysis:

-

Accurately prepare a stock solution of this compound in the chosen aprotic solvent (e.g., 1 mg/mL).

-

Analyze this solution immediately via a stability-indicating HPLC-MS method. The method should be able to separate the parent compound from potential degradants.

-

Record the peak area and purity (% of total area). This is your T₀ baseline.

-

If available, acquire a ¹H-NMR spectrum to confirm the initial isotopic enrichment by measuring the residual proton signals.

-

-

Sample Storage:

-

Aliquot the stock solution into several amber autosampler vials, filling them to minimize headspace.

-

Seal the vials tightly.

-

Place the vials in the desired storage condition (e.g., -20°C).

-

Prepare a separate set of samples for any stress conditions you wish to test (e.g., 4°C, room temperature).

-

-

Time Point Analysis (Tₓ):

-

At predetermined intervals (e.g., 1, 3, 6, 12 months), remove one vial from each storage condition.

-

Allow the vial to equilibrate completely to room temperature before opening.

-

Analyze the sample using the same HPLC-MS method used at T₀.

-

Record the peak area and calculate the purity.

-

-

Data Evaluation:

-

Compare the purity at each time point to the T₀ baseline. A significant decrease in purity (e.g., >5%) indicates degradation.

-

Examine the chromatograms for the appearance of new peaks, which would signify degradation products.

-

If NMR was used, compare the spectra over time to detect any increase in residual proton signals, which would indicate H/D exchange.

-

Summary of Best Practices

| Do | Do Not |

| Store long-term at -20°C or below. [1] | Do not store long-term at room temperature.[1] |

| Use tightly sealed, amber glass vials with PTFE-lined caps. | Do not use loosely capped or clear vials. |

| Allow containers to warm to room temperature before opening. | Do not open cold vials in a humid environment. |

| Use high-purity, aprotic solvents for solutions. [1] | Do not store in aqueous or non-anhydrous protic solvents. |

| Handle under an inert atmosphere (e.g., Argon) when possible. | Do not expose to air unnecessarily for prolonged periods. |

| Keep away from strong oxidizers, reducers, and bases. [4][6] | Do not store near incompatible chemicals. |

By adhering to these scientifically grounded principles and protocols, researchers can ensure the long-term stability and reliability of this compound, thereby safeguarding the integrity and accuracy of their experimental data.

References

- Filo. (2025, September 2). Factors affecting Acid strength of carboxylic acids.

- BenchChem. (2025). A Technical Guide to the Storage and Stability of Stable Isotope Labeled Compounds.

- Carl ROTH.

- Loba Chemie. (2016, June 6). 2-ETHYLHEXANOIC ACID FOR SYNTHESIS MSDS CAS-No..

- Scribd. Factors Affecting Acidic Strength of Carboxylic Acids | PDF.

- Canada.ca. (2008). Screening Assessment for the Challenge Hexanoic acid, 2-ethyl.

- CHEM-GUIDE. Effect of constituents on the acidic strength of carboxylic acid.

- OXEA. (2025, April 8). 2-Ethylhexanoic acid.

- Britannica. (2026, January 17). Carboxylic acid - Properties, Structure, Reactions.

- Chemistry LibreTexts. (2020, May 30). 21.2: Acidity of Carboxylic Acids.

- ILO and WHO. (2021). ICSC 0477 - 2-ETHYLHEXANOIC ACID.

- Moravek.

- Fisher Scientific. (2025, December 18).

- CAMEO Chemicals. 2-ETHYLHEXANOIC ACID.

- Cole-Parmer.

- Aldrich. (2024, September 9).

- 360iResearch. (2026-2032). Stable Isotope Labeled Compounds Market Size.

- Oxea. (2022, January 25). 2-Ethylhexanoic acid.

- ECHEMI.

- ChemicalBook. (2025, April 29). 2-Ethylhexanoic acid | 149-57-5.

- ACS Publications. Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies | Chemical Research in Toxicology.

- ResearchGate. (2015). (PDF) Modern Developments in Isotopic Labelling.

- PubMed. (2023, March 2).

- ResearchGate. (2017, February 20).

- RSC Publishing.

- Li, N., et al. (2021, May 11).

- ChemRxiv. Late-Stage β-C(sp3)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. moravek.com [moravek.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. carlroth.com [carlroth.com]

- 5. fishersci.com [fishersci.com]

- 6. ICSC 0477 - 2-ETHYLHEXANOIC ACID [chemicalsafety.ilo.org]

- 7. 2-Ethylhexanoic acid | 149-57-5 [chemicalbook.com]

- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. s3.oxea-chemicals.com [s3.oxea-chemicals.com]

- 11. s3.oxea-chemicals.com [s3.oxea-chemicals.com]

commercial suppliers of 2-Ethylhexanoic-d15 acid for laboratory use

An In-Depth Technical Guide to the Commercial Sourcing and Application of 2-Ethylhexanoic-d15 Acid for Laboratory Use

Authored by: A Senior Application Scientist

Introduction: The Unseen Workhorse of Modern Analytical Chemistry

In the landscape of quantitative analysis, particularly within the pharmaceutical and bioanalytical sectors, the precision and reliability of data are paramount. While the analyte of interest rightfully holds the spotlight, the internal standard is the unsung hero that ensures the integrity of the result. 2-Ethylhexanoic acid is an organic compound with varied industrial applications, from the synthesis of plasticizers and lubricants to its use as a corrosion inhibitor.[1][2][3] Its presence as a metabolite of common plasticizers like di(2-ethylhexyl)phthalate (DEHP) also makes it a compound of interest in toxicological and environmental studies.[4][5] For researchers quantifying 2-Ethylhexanoic acid in complex biological matrices, the use of a stable isotope-labeled internal standard is not just best practice—it is a necessity for robust and reproducible results. This guide provides an in-depth technical overview of its deuterated analogue, this compound, covering its role in analytical methodologies, sourcing from commercial suppliers, and the critical aspects of its quality control and implementation in the laboratory.

The Foundational Role of Deuterated Internal Standards in Quantitative Mass Spectrometry

The gold standard for quantitative bioanalysis is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The accuracy of this technique hinges on the ability to correct for variations that can occur during sample preparation and analysis.[6] A deuterated internal standard (DIS), such as this compound, is the ideal tool for this purpose.[7]

A DIS is a version of the analyte where several hydrogen atoms have been replaced with their heavier, stable isotope, deuterium.[8][9] This substitution results in a compound that is chemically identical to the analyte, exhibiting nearly the same extraction recovery, chromatographic retention time, and ionization response in the mass spectrometer.[7] However, its increased mass allows it to be distinguished from the non-labeled analyte by the mass spectrometer.[6][7]

By adding a known concentration of the DIS to every sample, standard, and quality control sample at the beginning of the workflow, it experiences the same experimental variations as the analyte. These variations can include:

-

Sample preparation losses: Inconsistent recovery during protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

Matrix effects: Co-eluting compounds from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate measurements.[8][9]

-

Instrumental variability: Fluctuations in injection volume or detector response.[9][10]

Because the DIS and the analyte behave in a parallel manner, the ratio of the analyte's response to the DIS's response remains constant, even if absolute signal intensities fluctuate. This ratio is then used to construct the calibration curve and quantify the analyte in unknown samples, thereby correcting for a multitude of potential errors and significantly enhancing the precision and accuracy of the results.[6][10] The use of deuterated standards is recognized by regulatory bodies like the FDA and EMA as a key component of robust bioanalytical method validation.[9]

Procuring High-Purity this compound: A Guide to Commercial Suppliers

The quality of the deuterated internal standard is paramount; both high chemical purity (>99%) and high isotopic enrichment (≥98%) are necessary for reliable results.[8] Several reputable suppliers specialize in the synthesis and provision of stable isotope-labeled compounds for research purposes. Below is a comparative table of commercial suppliers for this compound.

| Supplier | Product Name | CAS Number | Isotopic Purity | Chemical Formula |

| Sigma-Aldrich | This compound | 352431-38-0 | 98 atom % D | CD₃(CD₂)₃CD(C₂D₅)CO₂H |

| CDN Isotopes | (±)-2-Ethylhexanoic-d15 Acid | 352431-38-0 | 98 atom % D | CD₃(CD₂)₃CD(CD₂CD₃)COOH |

When sourcing this material, it is imperative to request and thoroughly review the Certificate of Analysis (CoA) . The CoA is a critical document that provides lot-specific information on the identity, purity, and quality of the compound. Key information to scrutinize on the CoA includes the method of analysis, the determined chemical purity (often by GC or HPLC), and the isotopic enrichment, which confirms the degree of deuteration.

Quality Control and Characterization: Ensuring the Integrity of Your Standard

The synthesis of deuterated compounds is a specialized process that can introduce various impurities, such as residual non-deuterated starting material or process-related impurities.[11][12] Therefore, rigorous quality control is essential to validate the identity and purity of this compound.[11] The analytical characterization of these compounds typically involves a combination of advanced spectroscopic and spectrometric techniques.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ²H-NMR are powerful tools for confirming the molecular structure and the specific positions of deuterium substitution.[11] In the ¹H-NMR spectrum, the absence or significant reduction of proton signals at the expected sites provides evidence of successful deuteration. Conversely, ²H-NMR directly detects the deuterium atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight shift resulting from the incorporation of 15 deuterium atoms.[11] This technique verifies the overall level of deuteration in the molecule.

-

Chromatographic Purity: Techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often coupled with a Flame Ionization Detector (FID) or MS, are used to determine the chemical purity of the standard and to identify and quantify any non-deuterated or other chemical impurities.

Experimental Protocol: A Step-by-Step Guide to Using this compound in Bioanalysis